

# Application Notes and Protocols: Measuring the Therapeutic Efficacy of <sup>177</sup>Lu-AB-3PRGD2

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to assess the therapeutic efficacy of <sup>177</sup>Lu-**AB-3PRGD2**, a radiopharmaceutical agent designed for targeted radionuclide therapy. The protocols outlined below are based on preclinical and clinical studies and are intended to guide researchers in the evaluation of this promising anti-cancer agent.

### Introduction

<sup>177</sup>Lu-**AB-3PRGD2** is a radiopharmaceutical composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (3PRGD2) chelated with the radioisotope Lutetium-177 ( $^{177}$ Lu).[1] The RGD moiety specifically targets the ανβ3 integrin, a cell surface receptor that is overexpressed on various tumor cells and tumor endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and survival.[1][2] Upon binding to the ανβ3 integrin, the β-radiation emitted by  $^{177}$ Lu induces direct cytotoxicity to the tumor cells, forming the basis of its therapeutic action.[1] This document details the necessary protocols to evaluate the therapeutic efficacy of  $^{177}$ Lu-**AB-3PRGD2**, from preclinical animal models to clinical trial designs.

## Data Presentation Preclinical Efficacy Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the therapeutic efficacy of <sup>177</sup>Lu-labeled RGD peptides.



Table 1: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice

Time Post-Injection (p.i.)	Tumor Uptake (%ID/g)
1 hour	6.03 ± 0.65
4 hours	4.62 ± 1.44
24 hours	3.55 ± 1.08
72 hours	1.22 ± 0.18

(Data extracted from a study on U87MG glioblastoma xenografts)[3][4][5]

Table 2: Maximum Tolerated Dose (MTD) in Nude Mice

Radiopharmaceutical	Maximum Tolerated Dose (MTD)
<sup>177</sup> Lu-3PRGD2	>111 MBq
<sup>90</sup> Y-3PRGD2	55.5 MBq

(This comparison highlights the lower toxicity profile of <sup>177</sup>Lu-3PRGD2)[4][5]

Table 3: Therapeutic Efficacy of <sup>177</sup>Lu-3PRGD2 in U87MG Tumor Model

Treatment Group	Outcome
Single Dose <sup>177</sup> Lu-3PRGD2	Significant delay in tumor growth
Two Doses <sup>177</sup> Lu-3PRGD2	Significantly increased anti-tumor effects
<sup>177</sup> Lu-3PRGD2 + Endostar	Significantly increased anti-tumor effects

(These results demonstrate the potential for single-agent and combination therapy)[2][4][5]

### **Clinical Data Summary**

Clinical trials are ongoing to evaluate the safety, dosimetry, and therapeutic efficacy of  $^{177}$ Lu-AB-3PRGD2 in patients with various solid tumors expressing  $\alpha\nu\beta3$  integrin.



Table 4: Dosimetry of 177Lu-AB-3PRGD2 in a First-in-Human Study

Parameter	Value
Whole-body effective dose	0.251 ± 0.047 mSv/MBq
Absorbed dose in red bone marrow	0.157 ± 0.032 mGy/MBq
Absorbed dose in kidneys	0.684 ± 0.132 mGy/MBq
Estimated blood half-life	2.85 ± 2.17 h

(Data from a first-in-human study with patients having integrin  $\alpha \nu \beta 3$ -avid tumors)[6][7]

## Experimental Protocols Radiolabeling of DOTA-3PRGD2 with <sup>177</sup>Lu

Objective: To prepare <sup>177</sup>Lu-3PRGD2 with high radiochemical purity.

#### Materials:

- DOTA-3PRGD2 conjugate
- 177LuCl₃ solution
- 0.4 M Sodium acetate buffer (pH 5.0)
- Sep-Pak C-18 cartridge
- Heating block or water bath (100°C)
- High-Performance Liquid Chromatography (HPLC) system

#### Protocol:

- Dilute 3700 MBq of <sup>177</sup>LuCl<sub>3</sub> in 100 μL of 0.4 M sodium acetate buffer (pH 5.0).
- Add the diluted <sup>177</sup>LuCl<sub>3</sub> to 50 μg of DOTA-3PRGD2 conjugate.



- Incubate the reaction mixture at 100°C for 10 minutes.
- Purify the <sup>177</sup>Lu-labeled peptide using a Sep-Pak C-18 cartridge.
- Determine the radiochemical purity using HPLC. A purity of >95% is required for clinical use.

## Preclinical Therapeutic Efficacy Study in Tumor-Bearing Mice

Objective: To evaluate the anti-tumor effect of <sup>177</sup>Lu-**AB-3PRGD2** in a xenograft mouse model.

#### Materials:

- Tumor cells expressing ανβ3 integrin (e.g., U87MG human glioblastoma cells)
- Immunocompromised mice (e.g., BALB/c nude mice)
- <sup>177</sup>Lu-AB-3PRGD2
- Calipers for tumor measurement
- Animal imaging system (e.g., SPECT/CT)

#### Protocol:

- Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size.
- Animal Grouping: Randomly divide the mice into control (saline) and treatment groups.
- Therapeutic Administration: Administer <sup>177</sup>Lu-AB-3PRGD2 intravenously. Dosing can be a single injection or a multi-dose regimen.[4][5]
- Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
- Biodistribution and Imaging: At selected time points, perform SPECT/CT imaging to visualize the distribution of the radiopharmaceutical.[4][5] Subsequently, euthanize a subset of



animals, harvest tumors and major organs, and measure radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[3][4]

 Histological Analysis: After the study, excise tumors and perform hematoxylin and eosin (H&E) staining and immunohistochemistry (IHC) to evaluate the therapeutic effect on tumor tissue.[4][5]

### Clinical Trial Protocol for <sup>177</sup>Lu-AB-3PRGD2 Therapy

Objective: To assess the safety, dosimetry, and preliminary therapeutic efficacy of  $^{177}$ Lu-**AB-3PRGD2** in patients with advanced solid tumors positive for  $\alpha\nu\beta3$  integrin.

Study Design: Open-label, non-controlled, non-randomized study.[9][10]

#### Patient Selection:

- Patients with confirmed unresectable or metastatic refractory cancer with measurable disease.[9]
- Tumor lesions with high RGD uptake confirmed by <sup>68</sup>Ga-RGD PET/CT.[9][10]
- Adequate organ function (hematologic, renal, and hepatic).[11]

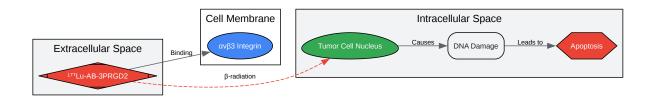
#### Treatment Plan:

- Patient Screening: Screen patients using <sup>68</sup>Ga-RGD PET/CT to confirm αvβ3 integrin expression in tumors.[9][10]
- <sup>177</sup>Lu-**AB-3PRGD2** Administration: Administer a fixed dose of <sup>177</sup>Lu-**AB-3PRGD2** (e.g., 2.96 GBq or 80 mCi) intravenously.[9]
- Treatment Cycles: Treatment can be planned for up to 4 cycles, with a time interval of 6 weeks between cycles.[9]
- Safety Monitoring: Monitor patients for any adverse events. Perform safety tests (e.g., blood counts, liver and kidney function tests) before and periodically after treatment.[6][7]



- Dosimetry: Collect venous blood samples at multiple time points post-injection (e.g., 5 min, 3h, 24h, 72h, 168h) to determine radioactivity counts and calculate dosimetry.[6][7][10]
- Efficacy Evaluation: Assess preliminary treatment efficacy using standard criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[9]

## Visualizations Signaling Pathway and Mechanism of Action

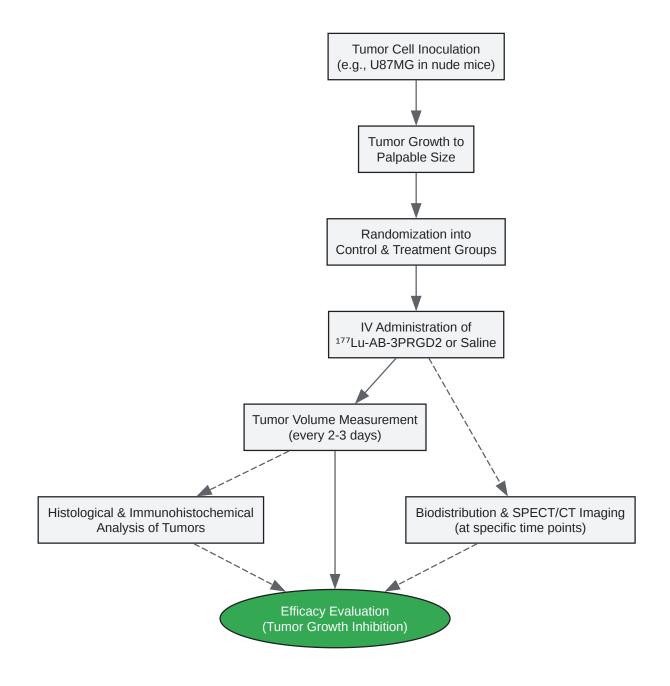


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Caption: Mechanism of action of <sup>177</sup>Lu-**AB-3PRGD2** targeting αvβ3 integrin.

## **Experimental Workflow for Preclinical Efficacy**



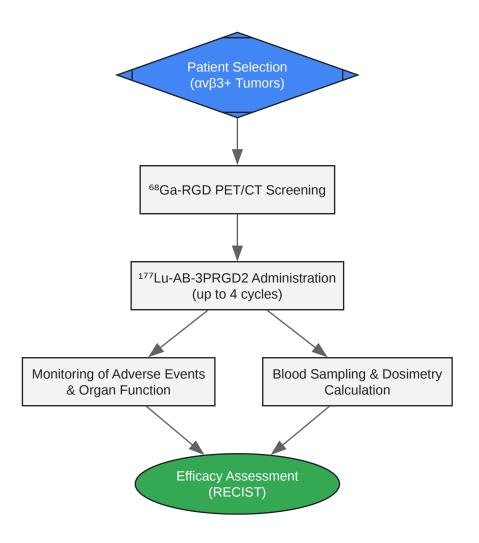


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Caption: Workflow for preclinical evaluation of <sup>177</sup>Lu-**AB-3PRGD2**.

## **Logical Relationship for Clinical Trial Design**





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Caption: Logical flow of a clinical trial for <sup>177</sup>Lu-AB-3PRGD2.

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### Methodological & Application





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